N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
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Overview
Description
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction can be carried out in solvents such as toluene or ethyl acetate, often promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are generally mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzenesulfonamide moiety.
Scientific Research Applications
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-9-7-15(8-10-16)17-13-20-12-14(3)6-11-18(20)19-17/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSWTNKQXYKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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